1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione
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Overview
Description
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, which is further connected to a hexahydropyrimidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The nitro group is reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amine undergoes cyclization with a suitable reagent to form the hexahydropyrimidine-2,4-dione ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor function and signaling pathways.
Modulating Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-2-methoxyacetophenone: Shares similar functional groups but differs in the overall structure.
5-Bromo-2-fluoro-4-methylphenylboronic acid: Contains bromine and fluorine but has a different core structure.
Uniqueness
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)hexahydropyrimidine-2,4-dione is unique due to its combination of a hexahydropyrimidine-2,4-dione ring with a substituted phenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10BrFN2O3 |
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Molecular Weight |
317.11 g/mol |
IUPAC Name |
1-(5-bromo-4-fluoro-2-methoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H10BrFN2O3/c1-18-9-5-7(13)6(12)4-8(9)15-3-2-10(16)14-11(15)17/h4-5H,2-3H2,1H3,(H,14,16,17) |
InChI Key |
CRKCGZPSKRUVGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)F |
Origin of Product |
United States |
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